4-(4-Chloro-phenylsulfamoyl)-benzoic acid
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Overview
Description
4-(4-Chloro-phenylsulfamoyl)-benzoic acid is a sulfonamide derivative of benzoic acid. It is known for its role as a crosslinking reagent in organic synthesis and is used to synthesize various derivatives such as 4-sulfamoylbenzoyl chloride and isocyanate derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-phenylsulfamoyl)-benzoic acid typically involves the reaction of 4-chlorobenzenesulfonamide with benzoic acid derivatives under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using optimized conditions to maximize yield and purity. These methods may include the use of advanced reactors and purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-phenylsulfamoyl)-benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonamide derivatives, while substitution reactions can produce a variety of substituted benzoic acids.
Scientific Research Applications
4-(4-Chloro-phenylsulfamoyl)-benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a crosslinking reagent in organic synthesis and to synthesize various derivatives.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.
Industry: Used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-phenylsulfamoyl)-benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Sulfamoylbenzoic Acid: A similar compound with a sulfonamide group attached to the benzoic acid ring.
4-carboxybenzenesulfonamide: Another related compound with similar structural features.
Uniqueness
4-(4-Chloro-phenylsulfamoyl)-benzoic acid is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4S/c14-10-3-5-11(6-4-10)15-20(18,19)12-7-1-9(2-8-12)13(16)17/h1-8,15H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJFUMVQXOEQIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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